molecular formula C8H6BrClO B106964 2-Bromo-2-phenylacetyl chloride CAS No. 19078-72-9

2-Bromo-2-phenylacetyl chloride

Cat. No. B106964
CAS RN: 19078-72-9
M. Wt: 233.49 g/mol
InChI Key: UDEJUBDPPQVWEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated phenyl compounds can be achieved through various methods. For instance, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid was performed by regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid . Similarly, N-p-bromophenyl-N'-phenylacetylthiourea was synthesized by treating phenylacetyl chloride with 4-bromoaniline . These methods suggest that 2-bromo-2-phenylacetyl chloride could potentially be synthesized through the treatment of phenylacetyl chloride with a brominating agent.

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex. For example, the crystal structure of N-p-bromophenyl-N'-phenylacetylthiourea shows intermolecular hydrogen bonding and (\pi)-(\pi) stacking interactions, which influence the conformation and properties of the compound . The structure of 2-(2'-pyridyl)phenyltellurium(II) bromide was described as pseudo-trigonal bipyramidal with bromine and nitrogen atoms occupying axial positions . These findings suggest that 2-bromo-2-phenylacetyl chloride may also exhibit interesting structural characteristics due to the presence of the bromine atom.

Chemical Reactions Analysis

The chemical reactions involving brominated compounds can vary. The bromochlorination of alkenes with dichlorobromate(1-) ion showed complete anti stereospecificity and nonregiospecificity . The photodissociation of bromoacetyl chloride was studied, revealing that nonadiabatic effects play a major role in the C-Br bond scission . These studies indicate that 2-bromo-2-phenylacetyl chloride may undergo specific chemical reactions influenced by the presence of the bromine atom and the molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. The rotational spectrum of bromoacetyl chloride was determined, providing insights into the rotational and quartic centrifugal distortion constants, as well as the bromine and chlorine quadrupole coupling tensors . The gas phase electron diffraction study of bromoacetyl chloride and bromoacetyl bromide revealed the existence of anti and gauche conformers . These studies suggest that 2-bromo-2-phenylacetyl chloride may have specific physical properties such as rotational constants and conformer distributions.

Scientific Research Applications

Organometallic Synthesis

2-Bromo-2-phenylacetyl chloride plays a significant role in organometallic chemistry, particularly in the synthesis of ortho bromo substituted phenyl compounds. This involves its reaction with various substrates like carbon dioxide, dimethylformamide, and fluorinated esters (Loomis S. Chen, Grace J. J. Chen, C. Tamborski, 1980).

Pharmaceutical Compound Synthesis

In pharmaceutical research, 2-bromo-2-phenylacetyl chloride is used in the sequential conversion and synthesis of indolyl butanoic acid derivatives, which exhibit potential as antidiabetic agents (M. Nazir et al., 2018).

Synthesis of Hydroxychromenes

This compound is crucial in the synthesis of hydroxychromenes, specifically in the synthesis of brodifacoum and difethialone from phenylacetyl chloride. These synthesized compounds have been found to have anti-inflammatory effects (Jae-chul Jung, Seikwan Oh, 2011).

Process Scale-up in Industrial Chemistry

2-Bromo-2-phenylacetyl chloride is also involved in the process scale-up study for the production of brodifacoum, highlighting its application in industrial chemistry (W. Jian, 2000).

Synthesis of Pyrimidine Derivatives

It is used in the synthesis of novel pyrimidine derivatives, which have shown potential antimicrobial activity. This indicates its importance in the development of new antimicrobial agents (C. Mallikarjunaswamy et al., 2017).

Safety And Hazards

While specific safety data for 2-Bromo-2-phenylacetyl chloride is not available, similar compounds have been noted to cause severe skin burns and eye damage, and are harmful if swallowed, in contact with skin, or if inhaled .

Relevant Papers Several papers related to 2-Bromo-2-phenylacetyl chloride were found. One discusses the crystal structure of a compound that includes 2-bromo-6-((2-(2-phenylacetyl)hydrazineylidene)methyl)phenolato . Another paper discusses the effect of the molecular structure of acylating agents on the regioselectivity of cellulosic hydroxyl groups in ionic liquid . A third paper discusses the synthesis of 2-bromo- and 2-phenyl-neo-confused porphyrins .

properties

IUPAC Name

2-bromo-2-phenylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEJUBDPPQVWEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344597
Record name 2-bromo-2-phenylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2-phenylacetyl chloride

CAS RN

19078-72-9
Record name 2-bromo-2-phenylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19078-72-9
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Synthesis routes and methods

Procedure details

A solution of α-bromophenylacetic acid (19.3 g, 89.7 mmol) in thionylchloride (100 mL) was refluxed (2 hours), cooled (25° C.), and stirred (25° C., 14 hours). The resulting solution was concentrated in vacuo, diluted with ether, and concentrated again to yield 21.0 g (100%) of α-bromophenylacetylchloride as a slightly yellow oil which was used without further purification.
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
H Li, Q Xu, X Xu, L Zhang, Z Cheng, X Zhu - Polymers, 2020 - mdpi.com
… After cooling to room temperature, the remaining dichlorosulfane was removed by rotary evaporation to obtain 2-bromo-2-phenylacetyl chloride (1). Its structure was clearly …
Number of citations: 11 www.mdpi.com
G Sanford, KE Walker, FR Fronczek… - Journal of Heterocyclic …, 2017 - Wiley Online Library
… (R,S)-2-bromo-2-phenylacetyl chloride (85 mg, 0.75 mmoles) was added with a micropipette. The mixture was heated to reflux for 2 h, during which a color change from orange to brown…
Number of citations: 8 onlinelibrary.wiley.com
NA Cortez‐Lemus… - Journal of Polymer …, 2010 - Wiley Online Library
… The solvent was removed under reduced pressure to yield 2-bromo-2-phenylacetyl chloride (yellowish oil). The resulting product was immediately dissolved in CH 2 Cl 2 (30 mL) and …
Number of citations: 26 onlinelibrary.wiley.com
CC Chrovian, A Soyode-Johnson, H Ao… - ACS chemical …, 2016 - ACS Publications
… Triethylamine (16.48 mL, 118.59 mmol) and 2-bromo-2-phenylacetyl chloride (13.85 g, 59.29 mmol) were subsequently added. The reaction was stirred for 20 min, warmed to 0 C, and …
Number of citations: 25 pubs.acs.org
E Pitta, MK Rogacki, O Balabon, S Huss… - Journal of Medicinal …, 2016 - ACS Publications
… The bromoalkylacyl bromides 25a–c were commercially available, while 2-bromo-2-phenylacetyl chloride (25d) was prepared from phenylacetyl chloride in the presence of N-…
Number of citations: 49 pubs.acs.org
S Ren, X Xu, J Sun, H Zhao, W He, L Zhang… - European Polymer …, 2023 - Elsevier
… Firstly, 2-bromo-2-phenylacetyl chloride (EBP-Cl) was synthesized. 8.6 g (40 mmol) of 2-bromo-2-phenylacetic acid and 20 mL of sulfoxide chloride (SOCl 2 ) were added to a 100 mL …
Number of citations: 2 www.sciencedirect.com
L Marek, J Váňa, J Svoboda… - Beilstein Journal of …, 2023 - beilstein-journals.org
… α-Bromophenylacetic acid amides (4a,b) were prepared from 2-bromo-2-phenylacetyl chloride [38] and the corresponding amine in DCM or toluene at reduced temperature (see …
Number of citations: 1 www.beilstein-journals.org
FR Kinder Jr, MA Jarosinski… - The Journal of Organic …, 1991 - ACS Publications
… 2-Bromo-2-phenylacetyl Chloride (7b). A solution of abromophenylacetic acid (7a) (20 g, 0.093 mol) in thionyl chloride (33 mL, 0.465 mol) was stirred at reflux for 2 days. The thionyl …
Number of citations: 16 pubs.acs.org
AR Katritzky, AT Cutler, N Dennis… - Journal of the …, 1980 - pubs.rsc.org
Dichloroketen and a series of aryl(bromo)ketens react with various 1-substituted 3-oxidopyridiniums to give novel bicyclic compounds by addition across the C(4)–O and the C(2)–O …
Number of citations: 15 pubs.rsc.org
E Pitta - 2017 - repository.uantwerpen.be
… The bromoalkylacyl bromides 3.73-3.75 were commercially available, while 2-bromo-2phenylacetyl chloride 3.76 was prepared from phenylacetyl chloride 3.72 in the presence of N…
Number of citations: 0 repository.uantwerpen.be

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